2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a methoxyphenyl group, and an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative in the presence of a base.
The next step involves the formation of the indene-1,3-dione moiety, which can be synthesized through a Friedel-Crafts acylation reaction. The final step is the coupling of the thiazole and indene-1,3-dione intermediates through a condensation reaction, often facilitated by a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the indene-1,3-dione moiety, potentially converting them to alcohols.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Halogenated or nitrated derivatives of the thiazole ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly its ability to interact with various biological targets, makes it a candidate for drug discovery. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies would be required to confirm these activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiazole ring is particularly noteworthy, as thiazole-containing compounds are known for their pharmacological activities.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may allow for the creation of polymers or other materials with unique characteristics.
Mechanism of Action
The mechanism by which 2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to biological targets, while the indene-1,3-dione moiety might be involved in redox reactions or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
- 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
- 2-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione
Uniqueness
The uniqueness of 2-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione lies in the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This functional group can also affect the compound’s solubility and interaction with biological targets, potentially enhancing its pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-hydroxy-2-[(E)-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-25-13-8-6-12(7-9-13)17-11-26-20(22-17)21-10-16-18(23)14-4-2-3-5-15(14)19(16)24/h2-11,23H,1H3/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKPXSMTYHXYPP-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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